JTT-654

説明

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

特性

分子式 |

C28H33F3N4O3 |

|---|---|

分子量 |

530.6 g/mol |

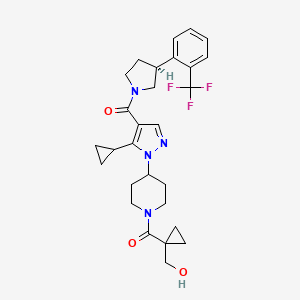

IUPAC名 |

[5-cyclopropyl-1-[1-[1-(hydroxymethyl)cyclopropanecarbonyl]piperidin-4-yl]pyrazol-4-yl]-[(3S)-3-[2-(trifluoromethyl)phenyl]pyrrolidin-1-yl]methanone |

InChI |

InChI=1S/C28H33F3N4O3/c29-28(30,31)23-4-2-1-3-21(23)19-7-12-34(16-19)25(37)22-15-32-35(24(22)18-5-6-18)20-8-13-33(14-9-20)26(38)27(17-36)10-11-27/h1-4,15,18-20,36H,5-14,16-17H2/t19-/m1/s1 |

InChIキー |

MOKCRXJQTZJQLM-LJQANCHMSA-N |

異性体SMILES |

C1CN(C[C@@H]1C2=CC=CC=C2C(F)(F)F)C(=O)C3=C(N(N=C3)C4CCN(CC4)C(=O)C5(CC5)CO)C6CC6 |

正規SMILES |

C1CC1C2=C(C=NN2C3CCN(CC3)C(=O)C4(CC4)CO)C(=O)N5CCC(C5)C6=CC=CC=C6C(F)(F)F |

製品の起源 |

United States |

Foundational & Exploratory

JTT-654: A Technical Guide on its Mechanism of Action as a Selective 11β-HSD1 Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

JTT-654 is a potent and selective inhibitor of 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1), an enzyme that plays a crucial role in the tissue-specific regulation of glucocorticoid levels. By competitively inhibiting 11β-HSD1, this compound effectively reduces the intracellular conversion of inactive cortisone to active cortisol in key metabolic tissues, including the liver and adipose tissue. This targeted action leads to a variety of therapeutic effects, most notably the amelioration of insulin resistance and hyperglycemia, as demonstrated in preclinical models of type 2 diabetes. Furthermore, this compound has been shown to possess antihypertensive properties through the suppression of angiotensinogen production. This document provides a comprehensive overview of the mechanism of action of this compound, supported by preclinical data, detailed experimental methodologies, and visual representations of the relevant biological pathways. While preclinical studies have shown promising results, it is important to note that a Phase 2 clinical trial of this compound in patients with type 2 diabetes was terminated, and the results have not been publicly disclosed.

Core Mechanism of Action: Selective Inhibition of 11β-HSD1

This compound exerts its pharmacological effects through the potent and selective inhibition of 11β-HSD1.[1] This enzyme is responsible for the intracellular regeneration of active glucocorticoids, such as cortisol, from their inactive forms, like cortisone.[2] In metabolic tissues, elevated levels of intracellular cortisol can lead to insulin resistance, increased glucose production, and other metabolic dysfunctions. This compound acts as a competitive inhibitor of 11β-HSD1, thereby blocking this conversion and reducing the local concentration of active glucocorticoids.[3]

Signaling Pathway of 11β-HSD1 Inhibition by this compound

The following diagram illustrates the core mechanism of this compound in modulating glucocorticoid activity.

Quantitative Data

The following tables summarize the key quantitative data for this compound from preclinical studies.

Table 1: In Vitro Inhibitory Activity of this compound against 11β-HSD1

| Species | IC50 (nM) | Inhibition Type |

| Human | 4.65[1][3] | Competitive[3] |

| Rat | 0.97[1][3] | - |

| Mouse | 0.74[1][3] | - |

Note: The IC50 value for human 11β-HSD2 is >30 µM, indicating high selectivity for 11β-HSD1.[1][3]

Table 2: In Vivo Efficacy of this compound in Preclinical Models

| Animal Model | Treatment | Key Findings | Reference |

| Cortisone-treated rats | 1, 3, 10 mg/kg, p.o. | Dose-dependent attenuation of increased fasting plasma glucose and insulin.[4] | Biol Pharm Bull. 2023;46(7):969-978[4] |

| Goto-Kakizaki (GK) rats | 1.5, 5, 15 mg/kg, p.o., twice daily for 19 days | Significant reduction in fasting plasma glucose and insulin; enhanced insulin-stimulated glucose oxidation in adipose tissue; suppressed hepatic gluconeogenesis.[4] | Biol Pharm Bull. 2023;46(7):969-978[4] |

| Cortisone-treated rats | - | Improved hypertension. | J Pharmacol Sci. 2024 Apr;154(4):246-255 |

| Spontaneously hypertensive rats (SHR) | - | Improved hypertension. | J Pharmacol Sci. 2024 Apr;154(4):246-255 |

| SHR/NDmcr-cp rats | - | Ameliorated diabetic nephropathy by suppressing renal angiotensinogen production. | J Pharmacol Sci. 2024 Apr;154(4):246-255 |

Experimental Protocols

This section provides an overview of the key experimental methodologies used to characterize the mechanism of action of this compound.

11β-HSD1 Enzyme Inhibition Assay

Objective: To determine the in vitro inhibitory potency (IC50) of this compound against 11β-HSD1 from different species.

Methodology:

-

Enzyme Source: Recombinant human, rat, and mouse 11β-HSD1 enzymes are used.

-

Substrate: Cortisone is used as the substrate for the conversion to cortisol.

-

Cofactor: NADPH is included as a necessary cofactor for the reductase activity of 11β-HSD1.

-

Incubation: The enzyme, substrate, cofactor, and varying concentrations of this compound are incubated at 37°C.

-

Detection: The amount of cortisol produced is quantified using methods such as HPLC or specific immunoassays.

-

Data Analysis: The percentage of inhibition at each this compound concentration is calculated, and the IC50 value is determined by fitting the data to a dose-response curve.

3T3-L1 Adipocyte Differentiation and Treatment

Objective: To assess the effect of this compound on glucocorticoid-induced adverse effects in adipocytes.

Methodology:

-

Cell Culture: 3T3-L1 pre-adipocytes are cultured in DMEM supplemented with fetal bovine serum.

-

Differentiation: Adipocyte differentiation is induced by treating confluent cells with a cocktail containing insulin, dexamethasone, and IBMX.

-

Treatment: Differentiated adipocytes are treated with cortisone in the presence or absence of varying concentrations of this compound.

-

Endpoint Measurement: The effects of this compound are evaluated by measuring endpoints such as angiotensinogen production, glucose uptake, and the release of free fatty acids and glycerol.[2]

In Vivo Studies in Animal Models

Objective: To evaluate the in vivo efficacy of this compound in relevant animal models of metabolic disease.

Methodology:

-

Animal Models:

-

Cortisone-treated rats: To induce a state of glucocorticoid excess and insulin resistance.

-

Goto-Kakizaki (GK) rats: A non-obese model of type 2 diabetes.[5]

-

Spontaneously hypertensive rats (SHR): A model for hypertension.

-

-

Drug Administration: this compound is administered orally at various doses.

-

Assessments:

-

Metabolic Parameters: Fasting plasma glucose, insulin, and lipid levels are measured.

-

Insulin Sensitivity: Assessed using techniques like the hyperinsulinemic-euglycemic clamp.[2]

-

Gene Expression: mRNA levels of key metabolic enzymes in the liver and adipose tissue are quantified by RT-PCR.

-

Blood Pressure: Monitored in hypertensive models.

-

Renal Function: Assessed in models of diabetic nephropathy.

-

Downstream Pharmacological Effects

The inhibition of 11β-HSD1 by this compound triggers a cascade of beneficial downstream effects in various tissues.

Effects on Liver and Adipose Tissue

In the liver, reduced intracellular cortisol levels lead to the suppression of hepatic gluconeogenesis, the process of producing glucose from non-carbohydrate sources.[4] In adipose tissue, this compound enhances insulin-stimulated glucose oxidation.[4] Together, these effects contribute to improved insulin sensitivity and lower blood glucose levels.

Antihypertensive Effects

This compound has been shown to ameliorate hypertension in preclinical models. This effect is attributed to the suppression of angiotensinogen production in adipose tissue and the kidney.[6] Angiotensinogen is a precursor to angiotensin II, a potent vasoconstrictor.

Clinical Development Status

A Phase 2 clinical trial was initiated to evaluate the efficacy and safety of this compound in patients with type 2 diabetes. However, this study was terminated. The reasons for termination and the results of the trial have not been made publicly available.

Conclusion

This compound is a potent and selective 11β-HSD1 inhibitor with a well-defined preclinical mechanism of action. By reducing intracellular glucocorticoid levels in key metabolic tissues, it effectively improves insulin sensitivity, lowers blood glucose, and reduces blood pressure in animal models. The comprehensive preclinical data suggest its potential as a therapeutic agent for type 2 diabetes and related metabolic disorders. However, the lack of available clinical data following the termination of its Phase 2 trial leaves its clinical utility and safety profile in humans unevaluated. Further investigation would be necessary to fully understand the translational potential of this compound.

References

- 1. experts.umn.edu [experts.umn.edu]

- 2. hra.nhs.uk [hra.nhs.uk]

- 3. medchemexpress.com [medchemexpress.com]

- 4. An 11-Beta Hydroxysteroid Dehydrogenase Type 1 Inhibitor, this compound Ameliorates Insulin Resistance and Non-obese Type 2 Diabetes [jstage.jst.go.jp]

- 5. An 11-Beta Hydroxysteroid Dehydrogenase Type 1 Inhibitor, this compound Ameliorates Insulin Resistance and Non-obese Type 2 Diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

JTT-654: A Technical Guide to its Discovery and Chemical Synthesis

For Researchers, Scientists, and Drug Development Professionals

Abstract

JTT-654 is a potent and selective inhibitor of 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1), an enzyme implicated in the pathogenesis of type 2 diabetes and metabolic syndrome. Developed by Japan Tobacco Inc. and its subsidiary Akros Pharma Inc., this compound demonstrated promising preclinical efficacy in ameliorating insulin resistance and hyperglycemia. This technical guide provides a comprehensive overview of the discovery, chemical synthesis, and preclinical evaluation of this compound, including detailed experimental protocols and a summary of its quantitative data. While the compound entered Phase 2 clinical trials for type 2 diabetes, these were ultimately terminated. This document aims to serve as a valuable resource for researchers in the field of metabolic diseases and drug discovery.

Discovery and Rationale

The discovery of this compound was rooted in the therapeutic potential of inhibiting 11β-HSD1. This enzyme is responsible for the intracellular conversion of inactive cortisone to active cortisol, a glucocorticoid that can impair insulin signaling in key metabolic tissues such as the liver and adipose tissue. Elevated cortisol levels are associated with insulin resistance, a hallmark of type 2 diabetes. Therefore, selective inhibition of 11β-HSD1 was hypothesized to reduce local cortisol concentrations, thereby improving insulin sensitivity and glucose metabolism.

While the specific details of the initial screening and lead optimization process for this compound are not extensively published, the development program focused on identifying a potent and selective small molecule inhibitor with favorable pharmacokinetic properties for oral administration.

Chemical Synthesis

A detailed, publicly available, step-by-step synthesis protocol for this compound has not been disclosed in the scientific literature or patents. However, based on the chemical structure of this compound and general knowledge of synthetic methodologies for other 11β-HSD1 inhibitors, a plausible synthetic route can be conceptualized. The synthesis would likely involve the coupling of key heterocyclic and carbocyclic building blocks through standard amide bond formation and other carbon-carbon or carbon-heteroatom bond-forming reactions.

Chemical Structure of this compound:

-

Chemical Formula: C₂₈H₃₃F₃N₄O₃

-

Molecular Weight: 530.58 g/mol

-

CAS Number: 916828-66-5

Mechanism of Action

This compound is a selective inhibitor of 11β-HSD1.[1][2][3] It acts by competitively binding to the active site of the enzyme, thereby preventing the conversion of cortisone to cortisol.[2] This leads to a reduction in intracellular cortisol levels in tissues where 11β-HSD1 is expressed, such as the liver and adipose tissue. The decreased cortisol concentration is believed to enhance insulin signaling and improve glucose uptake and utilization, ultimately leading to a reduction in blood glucose levels.[2][3]

The signaling pathway affected by this compound is illustrated in the following diagram:

Caption: Mechanism of action of this compound in inhibiting the 11β-HSD1 pathway.

Preclinical Pharmacology

The preclinical efficacy of this compound was evaluated in various in vitro and in vivo models.

In Vitro Potency and Selectivity

This compound demonstrated potent inhibition of 11β-HSD1 across different species.[1][2][4] Importantly, it exhibited high selectivity for 11β-HSD1 over the isoform 11β-HSD2, which is crucial for avoiding adverse effects related to mineralocorticoid excess.[1][2][4]

| Parameter | Human | Rat | Mouse |

| 11β-HSD1 IC₅₀ (nM) | 4.65[1][2][4] | 0.97[1][2][4] | 0.74[1][2][4] |

| 11β-HSD2 IC₅₀ (µM) | > 30[1][2][4] | - | - |

| Inhibition Pattern | Competitive[1][2] | - | - |

Table 1: In Vitro Potency and Selectivity of this compound.

In Vivo Efficacy

The in vivo effects of this compound were assessed in two key rodent models of insulin resistance and type 2 diabetes.

Systemic administration of cortisone to rats induces a state of insulin resistance. Treatment with this compound was shown to attenuate the effects of cortisone, demonstrating its ability to counteract glucocorticoid-driven metabolic dysfunction.[2]

| Parameter | Vehicle + Cortisone | This compound (1-10 mg/kg) + Cortisone |

| Fasting Plasma Glucose | Increased | Significantly attenuated increase[2] |

| Fasting Plasma Insulin | Increased | Significantly attenuated increase[2] |

| Liver 11β-HSD1 Activity | - | Dose-dependently inhibited[1] |

| Adipose Tissue 11β-HSD1 Activity | - | Dose-dependently inhibited[1] |

Table 2: Effects of this compound in a Cortisone-Induced Insulin Resistance Rat Model.

The Goto-Kakizaki (GK) rat is a non-obese genetic model of type 2 diabetes. Treatment with this compound in GK rats led to improvements in glycemic control and insulin sensitivity.[3]

| Parameter | Vehicle-treated GK Rats | This compound (1.5-15 mg/kg, twice daily for 19 days) treated GK Rats |

| Fasting Plasma Glucose | Elevated | Significantly reduced[3] |

| Fasting Plasma Insulin | Elevated | Significantly reduced[3] |

| Adipose Tissue Glucose Oxidation | Impaired | Enhanced[3] |

| Hepatic Gluconeogenesis | Increased | Suppressed[3] |

Table 3: Effects of this compound in Goto-Kakizaki (GK) Rats.

Pharmacokinetics

Clinical Development

This compound progressed to Phase 2 clinical trials for the treatment of type 2 diabetes. However, the study was terminated. The specific reasons for the termination and the results of the clinical trial have not been publicly disclosed.

Experimental Protocols

11β-HSD1 and 11β-HSD2 Inhibition Assay

The inhibitory activity of this compound on 11β-HSD1 and 11β-HSD2 was determined using radiolabeled substrates and recombinant enzymes or tissue microsomes.

Caption: Workflow for the in vitro 11β-HSD inhibition assay.

Cortisone-Induced Insulin Resistance Model in Rats

This model is used to evaluate the ability of a compound to counteract the diabetogenic effects of excess glucocorticoids.

Caption: Experimental workflow for the cortisone-induced insulin resistance model in rats.

Glucose Uptake Assay in 3T3-L1 Adipocytes

This in vitro assay measures the effect of a compound on glucose uptake in differentiated fat cells.

Caption: Protocol for measuring glucose uptake in 3T3-L1 adipocytes.

Conclusion

This compound is a potent and selective 11β-HSD1 inhibitor that demonstrated significant promise in preclinical models of type 2 diabetes by improving insulin sensitivity and reducing hyperglycemia. This technical guide has summarized the available information on its discovery rationale, chemical properties, mechanism of action, and preclinical pharmacology, including detailed experimental protocols. Despite its promising preclinical profile, the clinical development of this compound was discontinued. The information presented herein provides a valuable case study for researchers and professionals involved in the development of novel therapeutics for metabolic diseases.

References

- 1. pubcompare.ai [pubcompare.ai]

- 2. Cinnamon Extract Enhances Glucose Uptake in 3T3-L1 Adipocytes and C2C12 Myocytes by Inducing LKB1-AMP-Activated Protein Kinase Signaling | PLOS One [journals.plos.org]

- 3. A rodent model of rapid-onset diabetes induced by glucocorticoids and high-fat feeding - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Comparison of Goto-Kakizaki rats and high fat diet-induced obese rats: Are they reliable models to study Type 2 Diabetes mellitus? | PLOS One [journals.plos.org]

JTT-654: A Comprehensive Technical Guide to 11β-HSD1 Target Validation in Metabolic Diseases

For Researchers, Scientists, and Drug Development Professionals

Introduction

JTT-654 is a potent and selective, orally active inhibitor of 11β-Hydroxysteroid dehydrogenase type 1 (11β-HSD1). This enzyme plays a crucial role in the tissue-specific regulation of glucocorticoid action, converting inactive cortisone to active cortisol in key metabolic tissues such as the liver and adipose tissue.[1] Overactivity of 11β-HSD1 is implicated in the pathogenesis of various metabolic disorders, including insulin resistance, type 2 diabetes, and hypertension. This technical guide provides an in-depth overview of the target validation of this compound in the context of metabolic diseases, summarizing key experimental data and detailed protocols.

Core Target and Mechanism of Action

The primary molecular target of this compound is 11β-Hydroxysteroid dehydrogenase type 1 (11β-HSD1). This compound exhibits competitive inhibition of this enzyme, effectively blocking the conversion of cortisone to cortisol.[2] This targeted action reduces intracellular glucocorticoid concentrations in tissues where 11β-HSD1 is highly expressed, thereby mitigating the downstream effects of excessive glucocorticoid signaling that contribute to metabolic dysregulation.

Quantitative Data Summary

The following tables summarize the key quantitative data from in vitro and in vivo studies validating the efficacy and selectivity of this compound.

Table 1: In Vitro Inhibitory Activity of this compound [2][3]

| Target | Species | IC50 (nM) | Inhibition Type |

| 11β-HSD1 | Human | 4.65 | Competitive |

| 11β-HSD1 | Rat | 0.97 | - |

| 11β-HSD1 | Mouse | 0.74 | - |

| 11β-HSD2 | Human | >30,000 | - |

Table 2: In Vivo Effects of this compound in Cortisone-Treated Rats [4]

| Parameter | Treatment Group | Result |

| Fasting Plasma Glucose | Cortisone | Increased |

| Cortisone + this compound | Attenuated Increase | |

| Fasting Plasma Insulin | Cortisone | Increased |

| Cortisone + this compound | Attenuated Increase | |

| Glucose Disposal Rate (Hyperinsulinemic-Euglycemic Clamp) | Cortisone | Impaired |

| Cortisone + this compound | Attenuated Impairment | |

| Hepatic Glucose Production (Hyperinsulinemic-Euglycemic Clamp) | Cortisone | Increased |

| Cortisone + this compound | Attenuated Increase |

Table 3: In Vivo Effects of this compound in Goto-Kakizaki (GK) Rats [1][2]

| Parameter | Treatment Group | Result |

| Fasting Plasma Glucose | GK Control | Elevated |

| GK + this compound | Significantly Reduced | |

| Fasting Plasma Insulin | GK Control | Elevated |

| GK + this compound | Significantly Reduced | |

| Insulin-Stimulated Glucose Oxidation (Adipose Tissue) | GK Control | Reduced |

| GK + this compound | Enhanced | |

| Hepatic Gluconeogenesis (Pyruvate Tolerance Test) | GK Control | Increased |

| GK + this compound | Suppressed |

Signaling Pathways and Experimental Workflows

11β-HSD1 Signaling Pathway in Adipose Tissue and Liver

Caption: 11β-HSD1 converts inactive cortisone to active cortisol, leading to adverse metabolic effects.

Experimental Workflow for In Vivo Target Validation of this compound

Caption: Workflow for evaluating this compound's efficacy in rodent models of metabolic disease.

Key Experimental Protocols

11β-HSD1 Enzyme Activity Assay

This protocol is adapted from studies measuring the in vitro inhibitory potency of this compound.[2]

-

Objective: To determine the IC50 of this compound against recombinant human, rat, and mouse 11β-HSD1.

-

Materials:

-

Recombinant human, rat, and mouse 11β-HSD1 enzymes.

-

[1,2-³H]-cortisone (substrate).

-

This compound at various concentrations.

-

Scintillation fluid.

-

Microplate reader.

-

-

Procedure:

-

Prepare a reaction mixture containing the recombinant 11β-HSD1 enzyme and [1,2-³H]-cortisone in a suitable buffer.

-

Add varying concentrations of this compound to the reaction mixture.

-

Incubate the mixture at 37°C for a specified time to allow for the enzymatic conversion of [1,2-³H]-cortisone to [1,2-³H]-cortisol.

-

Stop the reaction.

-

Separate the substrate ([1,2-³H]-cortisone) from the product ([1,2-³H]-cortisol) using a suitable chromatographic method.

-

Quantify the amount of [1,2-³H]-cortisol produced using a scintillation counter.

-

Calculate the percentage of inhibition at each concentration of this compound and determine the IC50 value.

-

Hyperinsulinemic-Euglycemic Clamp in Rats

This protocol is a standard method for assessing insulin sensitivity in vivo.[5][6][7][8]

-

Objective: To evaluate the effect of this compound on whole-body insulin sensitivity, glucose disposal, and hepatic glucose production.

-

Materials:

-

Rats (e.g., cortisone-treated or GK rats).

-

This compound.

-

Human insulin.

-

20% glucose solution.

-

Catheters for infusion and blood sampling.

-

Glucose analyzer.

-

-

Procedure:

-

Surgically implant catheters in the jugular vein (for infusions) and carotid artery (for blood sampling) of the rats and allow for a recovery period.

-

On the day of the experiment, fast the rats overnight.

-

Administer this compound or vehicle orally prior to the clamp procedure.

-

Initiate a continuous infusion of human insulin at a constant rate to suppress endogenous glucose production.

-

Monitor blood glucose levels every 5-10 minutes from the arterial catheter.

-

Infuse a variable rate of 20% glucose solution to maintain euglycemia (normal blood glucose levels).

-

The glucose infusion rate required to maintain euglycemia is a measure of insulin sensitivity.

-

To measure hepatic glucose production and glucose disposal, a tracer such as [3-³H]-glucose can be infused.

-

Adipose Tissue Glucose Oxidation Assay

This assay measures the rate of glucose utilization in isolated adipose tissue.[2]

-

Objective: To assess the effect of this compound on insulin-stimulated glucose oxidation in adipose tissue.

-

Materials:

-

Epididymal adipose tissue from rats.

-

Hank's balanced salt solution (HBSS).

-

D-[U-¹⁴C]-glucose.

-

Insulin.

-

Scintillation vials and fluid.

-

-

Procedure:

-

Excise epididymal adipose tissue from overnight-fasted rats treated with this compound or vehicle.

-

Incubate small portions of the adipose tissue in HBSS containing D-[U-¹⁴C]-glucose in the presence or absence of insulin at 37°C.

-

After incubation, stop the reaction and trap the generated ¹⁴CO₂.

-

Measure the amount of trapped ¹⁴CO₂ using a scintillation counter.

-

The amount of ¹⁴CO₂ produced is indicative of the rate of glucose oxidation.

-

Pyruvate Tolerance Test (PTT)

The PTT is used to assess the rate of hepatic gluconeogenesis.[1][2][9][10]

-

Objective: To determine the effect of this compound on hepatic gluconeogenesis.

-

Materials:

-

Rats (e.g., GK rats).

-

This compound.

-

Sodium pyruvate solution.

-

Glucose meter.

-

-

Procedure:

-

Fast the rats overnight after a period of treatment with this compound or vehicle.

-

Measure the basal blood glucose level (time 0).

-

Administer an intraperitoneal injection of sodium pyruvate.

-

Measure blood glucose levels at regular intervals (e.g., 15, 30, 60, 90, and 120 minutes) after the pyruvate injection.

-

The rise in blood glucose concentration following pyruvate administration reflects the rate of hepatic gluconeogenesis.

-

Conclusion

The comprehensive data presented in this technical guide strongly validate 11β-HSD1 as a key therapeutic target in metabolic diseases. The selective inhibitor this compound has been shown to effectively engage this target, leading to significant improvements in insulin sensitivity, glucose metabolism, and other metabolic parameters in relevant preclinical models. The detailed experimental protocols provided herein offer a valuable resource for researchers and drug development professionals working to further elucidate the role of 11β-HSD1 in metabolic disease and to develop novel therapeutic interventions.

References

- 1. U Mass - Hepatic gluconeogenesis [protocols.io]

- 2. An 11-Beta Hydroxysteroid Dehydrogenase Type 1 Inhibitor, this compound Ameliorates Insulin Resistance and Non-obese Type 2 Diabetes [jstage.jst.go.jp]

- 3. medchemexpress.com [medchemexpress.com]

- 4. An 11-Beta Hydroxysteroid Dehydrogenase Type 1 Inhibitor, this compound Ameliorates Insulin Resistance and Non-obese Type 2 Diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Protocol for the hyperinsulinemic euglycemic clamp to measure glucose kinetics in rats - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Hyperinsulinemic–Euglycemic Clamp to Assess Insulin Sensitivity In Vivo | Springer Nature Experiments [experiments.springernature.com]

- 8. Hyperinsulinemic-euglycemic clamp in the conscious rat - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. mmpc.org [mmpc.org]

- 10. Approach to Assessing Determinants of Glucose Homeostasis in the Conscious Mouse - PMC [pmc.ncbi.nlm.nih.gov]

JTT-654: A Technical Overview of its Pharmacokinetics and Pharmacodynamics

For Researchers, Scientists, and Drug Development Professionals

Introduction

JTT-654 is a potent and selective, orally active inhibitor of 11β-Hydroxysteroid dehydrogenase type 1 (11β-HSD1). This enzyme plays a crucial role in the tissue-specific regulation of glucocorticoid levels by converting inactive cortisone to active cortisol. By inhibiting 11β-HSD1, this compound has been investigated for its therapeutic potential in metabolic disorders, particularly type 2 diabetes and hypertension. This technical guide provides a comprehensive overview of the available preclinical data on the pharmacokinetics and pharmacodynamics of this compound.

Pharmacokinetics

Detailed pharmacokinetic parameters for this compound, including Cmax, Tmax, AUC, and half-life, are not publicly available in the reviewed literature. Preclinical studies have confirmed its oral activity and have utilized various oral dosing regimens in animal models.

Pharmacodynamics

The primary pharmacodynamic effect of this compound is the competitive inhibition of 11β-HSD1. This targeted action leads to a reduction in intracellular cortisol levels in key metabolic tissues, thereby ameliorating insulin resistance and hypertension.

Table 1: In Vitro Inhibitory Activity of this compound

| Target Enzyme | Species | IC50 (nM) | Inhibition Type |

| 11β-HSD1 | Human | 4.65 | Competitive |

| 11β-HSD1 | Rat | 0.97 | - |

| 11β-HSD1 | Mouse | 0.74 | - |

| 11β-HSD2 | Human | > 30,000 | - |

Table 2: In Vivo Pharmacodynamic Effects of this compound in Animal Models

| Animal Model | Treatment | Key Findings |

| Cortisone-treated rats | This compound (1, 3, 10 mg/kg, p.o.) | Attenuated cortisone-induced increases in fasting plasma glucose and insulin. Improved insulin action on glucose disposal and hepatic glucose production. |

| Goto-Kakizaki (GK) rats (non-obese type 2 diabetes) | This compound (3, 10 mg/kg/day, p.o. for 14 days) | Significantly reduced fasting plasma glucose and insulin levels. Enhanced insulin-stimulated glucose oxidation in adipose tissue. Suppressed hepatic gluconeogenesis. |

| Spontaneously Hypertensive Rats (SHR) | This compound | Ameliorated hypertension. |

| SHR/NDmcr-cp rats (model of metabolic syndrome) | This compound | Ameliorated hypertension and diabetic nephropathy by suppressing renal angiotensinogen production. |

Mechanism of Action: Signaling Pathway

This compound exerts its therapeutic effects by inhibiting the conversion of inactive cortisone to active cortisol within target tissues such as the liver, adipose tissue, and kidney. This reduction in intracellular cortisol levels leads to decreased activation of the glucocorticoid receptor (GR), which in turn modulates the expression of genes involved in glucose metabolism and blood pressure regulation. One of the key downstream effects is the suppression of angiotensinogen (AGT) production, a critical component of the renin-angiotensin system (RAS).

Caption: Signaling pathway of this compound's mechanism of action.

Experimental Protocols

In Vitro 11β-HSD1 Inhibition Assay

-

Enzyme Source: Microsomes from CHO cells stably expressing human, rat, or mouse 11β-HSD1.

-

Substrate: Cortisone.

-

Cofactor: NADPH.

-

Procedure:

-

This compound at various concentrations was pre-incubated with the enzyme-containing microsomes and NADPH in a buffer solution.

-

The reaction was initiated by the addition of cortisone.

-

The mixture was incubated at 37°C.

-

The reaction was terminated, and the amount of cortisol produced was quantified using a suitable method, such as high-performance liquid chromatography (HPLC) or an enzyme-linked immunosorbent assay (ELISA).

-

IC50 values were calculated from the concentration-response curves.

-

In Vivo Animal Studies

-

Animal Models:

-

Male Sprague-Dawley rats for cortisone-induced metabolic effects.

-

Male Goto-Kakizaki (GK) rats as a model of non-obese type 2 diabetes.

-

Male Spontaneously Hypertensive Rats (SHR).

-

Male SHR/NDmcr-cp rats as a model of metabolic syndrome.

-

-

Drug Administration: this compound was suspended in a vehicle (e.g., 0.5% methylcellulose solution) and administered orally (p.o.) at specified doses.

-

Key Procedures:

-

Hyperinsulinemic-euglycemic clamp: To assess insulin sensitivity.

-

Pyruvate tolerance test: To evaluate hepatic gluconeogenesis.

-

Glucose oxidation in adipose tissue: Measured ex vivo from epididymal adipose tissue.

-

Blood pressure measurement: Using the tail-cuff method in conscious rats.

-

Biochemical analysis: Plasma glucose, insulin, and angiotensinogen levels were measured using standard commercial kits.

-

JTT-654: A Technical Guide to Its Species-Specific Activity

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the species-specific activity of JTT-654, a potent and selective inhibitor of 11β-Hydroxysteroid dehydrogenase type 1 (11β-HSD1). This document details its inhibitory effects in humans, rats, and mice, supported by quantitative data, detailed experimental protocols, and visualizations of the relevant biological pathways and workflows.

Core Executive Summary

This compound is an orally active inhibitor of 11β-HSD1, an enzyme crucial for the intracellular conversion of inactive cortisone to active cortisol. By blocking this enzyme, this compound effectively reduces local glucocorticoid concentrations in target tissues such as the liver and adipose tissue. This mechanism of action has shown potential in ameliorating insulin resistance and type 2 diabetes. Notably, the inhibitory potency of this compound exhibits species-specific differences, with greater activity observed in rodents compared to humans. This guide provides the detailed data and methodologies essential for researchers engaged in the preclinical and translational study of this compound and other 11β-HSD1 inhibitors.

Quantitative Data Summary

The inhibitory activity of this compound against 11β-HSD1 has been quantified across human, rat, and mouse species using recombinant enzymes. The half-maximal inhibitory concentration (IC50) values are summarized in the table below, demonstrating the compound's high potency and species-dependent inhibitory profile.

| Species | IC50 (nM) for 11β-HSD1 |

| Human | 4.65 |

| Rat | 0.97 |

| Mouse | 0.74 |

Data sourced from studies on recombinant enzymes.

This compound exhibits high selectivity for 11β-HSD1 over its isoform, 11β-HSD2, which is responsible for the reverse reaction (cortisol to cortisone). The IC50 value for this compound against human 11β-HSD2 is greater than 30 µM, indicating a significant therapeutic window.

Signaling Pathway and Mechanism of Action

This compound exerts its pharmacological effects by inhibiting the 11β-HSD1 enzyme, which is a key regulator of intracellular glucocorticoid levels. The following diagram illustrates the signaling pathway.

Caption: Inhibition of 11β-HSD1 by this compound blocks cortisol production.

Experimental Protocols

The following sections provide detailed methodologies for the key experiments cited in the quantitative data summary.

11β-HSD1 Enzyme Inhibition Assay (Radiometric)

This protocol outlines the determination of this compound's IC50 values against recombinant human, rat, and mouse 11β-HSD1.

Materials:

-

Recombinant human, rat, and mouse 11β-HSD1 enzymes

-

[1,2-³H]-cortisone (radiolabeled substrate)

-

NADPH

-

Scintillation fluid

-

This compound (test compound)

-

Assay buffer (e.g., Tris-HCl with EDTA and glycerol)

-

96-well microplates

-

Scintillation counter

Procedure:

-

Prepare serial dilutions of this compound in the assay buffer.

-

In a 96-well plate, add the assay buffer, recombinant 11β-HSD1 enzyme, and the various concentrations of this compound.

-

Initiate the enzymatic reaction by adding a mixture of [1,2-³H]-cortisone and NADPH to each well.

-

Incubate the plate at 37°C for a predetermined time (e.g., 60 minutes).

-

Terminate the reaction by adding a stop solution (e.g., a solution containing unlabeled cortisone and cortisol).

-

Separate the substrate ([1,2-³H]-cortisone) from the product ([1,2-³H]-cortisol) using a suitable method, such as thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

-

Quantify the amount of radioactive product formed by adding scintillation fluid and measuring the radioactivity using a scintillation counter.

-

Calculate the percentage of inhibition for each this compound concentration relative to a vehicle control.

-

Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the this compound concentration and fitting the data to a sigmoidal dose-response curve.

Experimental Workflow for IC50 Determination

The logical flow of the experimental procedure for determining the IC50 values is depicted in the following diagram.

Caption: Step-by-step workflow for the 11β-HSD1 inhibition assay.

In Vivo Studies

In vivo studies in Goto-Kakizaki (GK) rats, a non-obese model of type 2 diabetes, have demonstrated the therapeutic potential of this compound. Oral administration of this compound in these animals led to a significant reduction in fasting plasma glucose and insulin levels. Furthermore, the compound was found to enhance insulin-stimulated glucose oxidation in adipose tissue and suppress hepatic gluconeogenesis. These findings suggest that by inhibiting 11β-HSD1 in the liver and adipose tissue, this compound can effectively ameliorate insulin resistance and hyperglycemia.

While comprehensive comparative in vivo studies of this compound in mice and humans are not extensively available in the public domain, the potent in vitro activity in these species suggests a high potential for efficacy. Further research is warranted to fully elucidate the pharmacokinetic and pharmacodynamic profiles of this compound across different species in a clinical setting.

Conclusion

This compound is a highly potent and selective inhibitor of 11β-HSD1, demonstrating significant species-specific differences in its inhibitory activity. The data and protocols presented in this guide offer a valuable resource for researchers in the field of metabolic diseases and drug development. The pronounced efficacy in preclinical rodent models, coupled with its well-defined mechanism of action, underscores the potential of this compound as a therapeutic agent for type 2 diabetes and other metabolic disorders. Future investigations should focus on bridging the translational gap by conducting comparative in vivo studies to fully understand its clinical potential.

JTT-654: An In-Depth Technical Guide to its In Vitro Potency and Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the in vitro potency and mechanism of action of JTT-654, a potent and selective inhibitor of 11β-Hydroxysteroid dehydrogenase type 1 (11β-HSD1). The information presented is intended for researchers, scientists, and professionals involved in drug development and metabolic disease research.

Core Quantitative Data

The inhibitory activity of this compound has been quantified against 11β-HSD1 from multiple species, demonstrating its high potency. The half-maximal inhibitory concentration (IC50) values are summarized in the table below. For comparative purposes, the IC50 value against the related enzyme, 11β-HSD2, is also included, highlighting the selectivity of this compound.

| Target Enzyme | Species | IC50 Value (nM) |

| 11β-HSD1 | Human | 4.65[1] |

| 11β-HSD1 | Rat | 0.97[1] |

| 11β-HSD1 | Mouse | 0.74[1] |

| 11β-HSD2 | Human | >30,000[1] |

Table 1: In Vitro Potency and Selectivity of this compound. The table displays the IC50 values of this compound for 11β-HSD1 from different species and for human 11β-HSD2.

Mechanism of Action: Competitive Inhibition of 11β-HSD1

This compound functions as a competitive inhibitor of 11β-HSD1.[1] This enzyme is responsible for the intracellular conversion of inactive cortisone to active cortisol in humans (or 11-dehydrocorticosterone to corticosterone in rodents). By competitively binding to 11β-HSD1, this compound blocks this conversion, thereby reducing the intracellular concentration of active glucocorticoids in target tissues such as the liver and adipose tissue.[1] This targeted inhibition is the basis for its therapeutic potential in metabolic diseases.

Signaling Pathway and Therapeutic Rationale

Elevated intracellular glucocorticoid levels are associated with insulin resistance, a key pathological feature of type 2 diabetes. 11β-HSD1 plays a crucial role in this process by amplifying glucocorticoid signaling within cells. The inhibition of 11β-HSD1 by this compound leads to a reduction in local glucocorticoid concentrations, which in turn ameliorates insulin resistance. One of the downstream effects of glucocorticoid receptor activation is the activation of the c-Jun N-terminal kinase (JNK) signaling pathway, which can impair insulin signaling. By reducing active glucocorticoid levels, this compound is believed to mitigate this JNK-mediated impairment of the insulin signaling cascade.

Figure 1: Signaling Pathway of this compound Action. This diagram illustrates the mechanism by which this compound inhibits 11β-HSD1, leading to reduced cortisol levels, decreased JNK activation, and ultimately, the amelioration of insulin resistance.

Experimental Protocols

The determination of the in vitro potency of this compound involves a series of well-defined experimental steps. The following is a representative protocol for an 11β-HSD1 enzyme inhibition assay.

1. Preparation of Reagents and Materials:

-

Recombinant 11β-HSD1: Purified human, rat, or mouse recombinant 11β-HSD1 enzyme.

-

Substrate: Cortisone (for human enzyme) or 11-dehydrocorticosterone (for rodent enzymes). A radiolabeled version (e.g., [3H]cortisone) is often used for detection.

-

Cofactor: NADPH (β-Nicotinamide adenine dinucleotide phosphate, reduced form).

-

Inhibitor: this compound, dissolved in a suitable solvent (e.g., DMSO) and prepared in a serial dilution.

-

Assay Buffer: A suitable buffer to maintain pH and enzyme stability (e.g., Tris-HCl buffer).

-

Scintillation Cocktail: For detection of radioactivity.

-

96-well plates: For conducting the assay.

2. Enzyme Inhibition Assay Procedure:

-

Reaction Setup: In each well of a 96-well plate, combine the assay buffer, recombinant 11β-HSD1 enzyme, and varying concentrations of this compound (or vehicle control).

-

Pre-incubation: Incubate the plate for a defined period (e.g., 15 minutes) at a controlled temperature (e.g., 37°C) to allow the inhibitor to bind to the enzyme.

-

Reaction Initiation: Initiate the enzymatic reaction by adding the substrate (cortisone or 11-dehydrocorticosterone) and the cofactor (NADPH).

-

Incubation: Incubate the reaction mixture for a specific time (e.g., 30-60 minutes) at 37°C.

-

Reaction Termination: Stop the reaction, for example, by adding a strong acid or a solvent that denatures the enzyme.

-

Detection: Determine the amount of product (cortisol or corticosterone) formed. If a radiolabeled substrate is used, this can be achieved by separating the product from the substrate (e.g., using thin-layer chromatography or solid-phase extraction) and quantifying the radioactivity of the product using a scintillation counter. Alternatively, non-radioactive methods such as HPLC-MS/MS or specific immunoassays can be used.

3. Data Analysis:

-

Calculate Percent Inhibition: For each concentration of this compound, calculate the percentage of enzyme activity inhibited compared to the vehicle control.

-

IC50 Determination: Plot the percent inhibition against the logarithm of the this compound concentration. Fit the data to a sigmoidal dose-response curve using a suitable software (e.g., GraphPad Prism) to determine the IC50 value.

Figure 2: Experimental Workflow. A generalized workflow for determining the IC50 value of an 11β-HSD1 inhibitor.

This guide provides a foundational understanding of the in vitro characteristics of this compound. For further in-depth analysis and specific experimental applications, it is recommended to consult the primary research literature.

References

JTT-654: A Novel 11β-HSD1 Inhibitor for Combating Insulin Resistance and Type 2 Diabetes

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

JTT-654 is a potent and selective inhibitor of 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1), an enzyme crucial for the intracellular regeneration of active glucocorticoids, such as cortisol, in key metabolic tissues. Elevated intracellular glucocorticoid levels are strongly implicated in the pathophysiology of insulin resistance and type 2 diabetes. This technical guide provides a comprehensive overview of the role of this compound in ameliorating insulin resistance, based on preclinical evidence. It details the mechanism of action, summarizes key quantitative data from pivotal studies, outlines experimental protocols, and visualizes the underlying signaling pathways and experimental workflows. This document is intended to serve as a critical resource for researchers, scientists, and professionals involved in the development of novel therapeutics for metabolic diseases.

Introduction

Insulin resistance, a condition where cells in the body become less responsive to the effects of insulin, is a cornerstone of type 2 diabetes and the metabolic syndrome. While the etiology of insulin resistance is multifactorial, there is compelling evidence that excess glucocorticoid action at the tissue level plays a significant role. The enzyme 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1) is a key regulator of intracellular glucocorticoid concentrations, catalyzing the conversion of inactive cortisone to active cortisol in tissues such as the liver and adipose tissue.[1] Overactivity of 11β-HSD1 in these tissues leads to a local amplification of glucocorticoid signaling, which can impair insulin action, promote hepatic glucose production, and disrupt normal lipid metabolism.[2]

This compound has emerged as a promising therapeutic agent that selectively inhibits 11β-HSD1.[3] By blocking the intracellular production of active glucocorticoids in metabolic tissues, this compound offers a targeted approach to counteract the detrimental effects of glucocorticoid excess, thereby improving insulin sensitivity and glucose homeostasis. This guide will delve into the preclinical data that substantiates the therapeutic potential of this compound in the context of insulin resistance and type 2 diabetes.

Mechanism of Action of this compound

This compound exerts its therapeutic effects by competitively inhibiting the 11β-HSD1 enzyme.[1] This inhibition reduces the intracellular conversion of cortisone to cortisol, leading to a decrease in the local concentration of active glucocorticoids within target cells, primarily hepatocytes and adipocytes.[1]

The downstream consequences of reduced intracellular cortisol levels are multifaceted:

-

In Adipose Tissue: Lower cortisol levels alleviate the glucocorticoid-mediated suppression of insulin signaling. This leads to an enhancement of insulin-stimulated glucose uptake, primarily through the translocation of GLUT4 transporters to the cell membrane.[2][4] Additionally, the inhibition of 11β-HSD1 by this compound attenuates the release of free fatty acids (FFAs) and glycerol, which are substrates for hepatic gluconeogenesis.[1]

-

In the Liver: Reduced intrahepatic cortisol levels lead to a decrease in the expression of key gluconeogenic enzymes, namely phosphoenolpyruvate carboxykinase (PEPCK) and glucose-6-phosphatase (G6Pase).[5][6] This suppression of hepatic gluconeogenesis is a critical factor in lowering fasting plasma glucose levels.

The collective effect of this compound's action in both adipose tissue and the liver is an overall improvement in whole-body insulin sensitivity and a reduction in hyperglycemia.

Quantitative Data from Preclinical Studies

The efficacy of this compound has been demonstrated in various preclinical models of insulin resistance and type 2 diabetes. The following tables summarize the key quantitative findings.

Table 1: In Vitro Effects of this compound on 3T3-L1 Adipocytes

| Parameter | Condition | This compound Concentration | Result |

| 2-Deoxy-D-glucose Uptake | Basal | 1 µM | Significant increase |

| Insulin-stimulated (100 nM) | 1 µM | Significant increase | |

| Glycerol Release | Cortisone-treated | 1 µM | Significant decrease |

| Free Fatty Acid (FFA) Release | Cortisone-treated | 1 µM | Significant decrease |

Data adapted from studies on cortisone-treated 3T3-L1 adipocytes.[1]

Table 2: In Vivo Effects of this compound in Cortisone-Treated Rats

| Parameter | Treatment Group | This compound Dose (mg/kg) | Result vs. Cortisone Control |

| Fasting Plasma Glucose | Cortisone + this compound | 1, 3, 10 | Dose-dependent significant decrease |

| Fasting Plasma Insulin | Cortisone + this compound | 1, 3, 10 | Dose-dependent significant decrease |

| Glucose Infusion Rate (Euglycemic Clamp) | Cortisone + this compound | 10 | Significant increase |

| Hepatic Glucose Production (Euglycemic Clamp) | Cortisone + this compound | 10 | Significant decrease |

Rats were treated for 4 days.[1]

Table 3: In Vivo Effects of this compound in Goto-Kakizaki (GK) Rats (A model of non-obese type 2 diabetes)

| Parameter | Treatment Group | This compound Dose (mg/kg, b.i.d.) | Result vs. Vehicle Control |

| Fasting Plasma Glucose | GK + this compound | 1.5, 5, 15 | Dose-dependent significant decrease |

| Fasting Plasma Insulin | GK + this compound | 1.5, 5, 15 | Dose-dependent significant decrease |

| Insulin-stimulated Glucose Oxidation (Adipose Tissue) | GK + this compound | 15 | Significant increase |

| Hepatic Gluconeogenesis (Pyruvate Challenge) | GK + this compound | 15 | Significant suppression |

Rats were treated for 19 days.[1]

Detailed Experimental Protocols

The following are detailed methodologies for the key experiments cited in the evaluation of this compound.

2-Deoxy-D-[1-³H]-glucose (2-DG) Uptake Assay in 3T3-L1 Adipocytes

This assay measures the rate of glucose transport into adipocytes.

-

Cell Culture and Differentiation: 3T3-L1 preadipocytes are cultured to confluence and differentiated into mature adipocytes using a standard cocktail of isobutylmethylxanthine (IBMX), dexamethasone, and insulin.

-

Treatment: Differentiated adipocytes are pre-treated with cortisone to induce insulin resistance, followed by incubation with varying concentrations of this compound.

-

Insulin Stimulation: Cells are serum-starved and then stimulated with or without insulin (e.g., 100 nM) for a specified period.

-

2-DG Incubation: 2-Deoxy-D-[1-³H]-glucose is added to the medium, and cells are incubated for a short period (e.g., 10 minutes) to allow for glucose uptake.

-

Lysis and Scintillation Counting: The reaction is stopped, and cells are washed to remove extracellular 2-DG. Cells are then lysed, and the intracellular radioactivity is measured using a scintillation counter. The amount of radioactivity is proportional to the glucose uptake.

Glycerol and Free Fatty Acid (FFA) Release Assay

This assay quantifies the rate of lipolysis in adipocytes.

-

Cell Culture and Treatment: 3T3-L1 adipocytes are cultured and treated with cortisone and this compound as described above.

-

Incubation: Cells are incubated in a buffer, and the supernatant is collected at specified time points.

-

Quantification: The concentration of glycerol and FFAs in the supernatant is determined using commercially available colorimetric or fluorometric assay kits.

Hyperinsulinemic-Euglycemic Clamp in Rats

This is the gold-standard technique for assessing whole-body insulin sensitivity in vivo.[7][8]

-

Animal Model: Male rats (e.g., Sprague-Dawley or Goto-Kakizaki) are used. For the cortisone-induced insulin resistance model, rats are treated with cortisone with or without this compound.

-

Surgical Preparation: Catheters are surgically implanted in the jugular vein (for infusions) and carotid artery (for blood sampling).

-

Clamp Procedure: After a recovery period and fasting, a continuous infusion of insulin is initiated to achieve a hyperinsulinemic state.

-

Glucose Infusion: Blood glucose is monitored frequently, and a variable infusion of glucose is administered to maintain euglycemia (normal blood glucose levels).

-

Data Analysis: The glucose infusion rate (GIR) required to maintain euglycemia is a direct measure of insulin sensitivity. A higher GIR indicates greater insulin sensitivity. Isotopic tracers can be co-infused to determine tissue-specific glucose uptake and hepatic glucose production.

Pyruvate Tolerance Test (PTT) in Rats

This test assesses the rate of hepatic gluconeogenesis.[9]

-

Animal Preparation: Rats are fasted overnight to deplete glycogen stores.

-

Baseline Measurement: A baseline blood glucose level is measured.

-

Pyruvate Injection: A bolus of sodium pyruvate, a gluconeogenic substrate, is administered intraperitoneally.

-

Blood Glucose Monitoring: Blood glucose levels are measured at regular intervals (e.g., 15, 30, 60, 90, and 120 minutes) after the pyruvate injection.

-

Data Analysis: The area under the curve (AUC) of the blood glucose concentration over time is calculated. A smaller AUC indicates a lower rate of hepatic gluconeogenesis.

Signaling Pathways

The therapeutic effect of this compound is rooted in its ability to modulate the intracellular signaling cascades governed by glucocorticoids and insulin.

Glucocorticoid and Insulin Signaling in a Hepatocyte

In the liver, cortisol, after being regenerated by 11β-HSD1, binds to the glucocorticoid receptor (GR). The cortisol-GR complex translocates to the nucleus and increases the transcription of gluconeogenic genes PEPCK and G6Pase. This compound inhibits 11β-HSD1, thereby reducing cortisol levels and subsequent transcription of these genes. Insulin, via its receptor and the PI3K/Akt pathway, normally suppresses the transcription of these genes, and the action of this compound is synergistic with this effect.

Glucocorticoid and Insulin Signaling in an Adipocyte

In adipocytes, cortisol impairs insulin signaling, leading to reduced GLUT4 translocation to the plasma membrane and consequently, decreased glucose uptake. By inhibiting cortisol production, this compound restores the insulin signaling cascade (IRS -> PI3K -> Akt), promoting the movement of GLUT4-containing vesicles to the cell surface and enhancing glucose uptake.

Conclusion

This compound, a selective 11β-HSD1 inhibitor, presents a compelling therapeutic strategy for addressing the core metabolic defects in insulin resistance and type 2 diabetes. By targeting the tissue-specific overproduction of active glucocorticoids, this compound effectively enhances insulin sensitivity in both adipose tissue and the liver. Preclinical data robustly supports its ability to improve glucose uptake, reduce hepatic glucose production, and ameliorate hyperglycemia in relevant animal models. The detailed experimental protocols and signaling pathway diagrams provided in this guide offer a foundational understanding for further research and development of this compound and other 11β-HSD1 inhibitors as a promising class of anti-diabetic agents.

References

- 1. An 11-Beta Hydroxysteroid Dehydrogenase Type 1 Inhibitor, this compound Ameliorates Insulin Resistance and Non-obese Type 2 Diabetes [jstage.jst.go.jp]

- 2. Molecular Mechanisms of Glucocorticoid-Induced Insulin Resistance [mdpi.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. Intracellular organization of insulin signaling and GLUT4 translocation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. academic.oup.com [academic.oup.com]

- 6. Glucocorticoids regulate transcription of the gene for phosphoenolpyruvate carboxykinase in the liver via an extended glucocorticoid regulatory unit - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Hyperinsulinemic-euglycemic clamp in the conscious rat - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Hyperinsulinemic–Euglycemic Clamp to Assess Insulin Sensitivity In Vivo | Springer Nature Experiments [experiments.springernature.com]

- 9. mmpc.org [mmpc.org]

Investigating JTT-654 for Non-Obese Type 2 Diabetes: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Non-obese type 2 diabetes represents a significant and growing patient population with distinct pathophysiological characteristics. JTT-654, a potent and selective inhibitor of 11β-Hydroxysteroid Dehydrogenase Type 1 (11β-HSD1), has been investigated as a potential therapeutic agent for this condition. This technical guide provides an in-depth overview of the preclinical evidence for this compound in a non-obese model of type 2 diabetes, including its mechanism of action, efficacy data, and detailed experimental protocols. While a Phase 2 clinical trial was initiated for this compound in patients with type 2 diabetes, it was subsequently terminated, and no public data from this trial is currently available. This guide focuses on the foundational preclinical research that supported its clinical development.

Introduction to this compound and its Target: 11β-HSD1

This compound is an orally active and selective inhibitor of 11β-HSD1.[1] This enzyme plays a crucial role in the tissue-specific regulation of glucocorticoid levels. 11β-HSD1 converts inactive cortisone to active cortisol in humans (and 11-dehydrocorticosterone to corticosterone in rodents) within key metabolic tissues such as the liver and adipose tissue. By inhibiting 11β-HSD1, this compound aims to reduce local glucocorticoid excess in these tissues, thereby ameliorating insulin resistance, a hallmark of type 2 diabetes. The rationale for investigating this compound in non-obese type 2 diabetes stems from the observation that this patient population, particularly prevalent in Asian countries, may have a greater contribution of insulin resistance driven by factors other than obesity.

Mechanism of Action: The 11β-HSD1 Signaling Pathway

The therapeutic effect of this compound is predicated on its ability to modulate the downstream signaling effects of glucocorticoids in insulin-sensitive tissues. The following diagram illustrates the proposed mechanism of action.

Preclinical Efficacy in a Non-Obese Type 2 Diabetes Model

A key study investigated the pharmacological properties of this compound in non-obese, type 2 diabetic Goto-Kakizaki (GK) rats. The findings from this study are summarized below.

Quantitative Data

| Parameter | Control Group | This compound (30 mg/kg) | % Change | p-value |

| Fasting Plasma Glucose (mg/dL) | ~200 | ~150 | ↓ 25% | <0.05 |

| Fasting Plasma Insulin (ng/mL) | ~2.5 | ~1.5 | ↓ 40% | <0.05 |

| Fed Plasma Glucose (mg/dL) | ~350 | ~250 | ↓ 28.6% | <0.05 |

| Fed Plasma Insulin (ng/mL) | ~4.0 | ~2.5 | ↓ 37.5% | <0.05 |

| Body Weight | No significant change | No significant change | - | NS |

| Food Intake | No significant change | No significant change | - | NS |

Table 1: Effects of this compound on key metabolic parameters in Goto-Kakizaki rats.

| Enzyme Source | IC50 (nM) |

| Human 11β-HSD1 | 4.65 |

| Rat 11β-HSD1 | 0.97 |

| Mouse 11β-HSD1 | 0.74 |

| Human 11β-HSD2 | >30,000 |

Table 2: In vitro inhibitory activity of this compound.[1]

Experimental Protocols

-

Animal Model: Male Goto-Kakizaki (GK) rats, a non-obese model of type 2 diabetes, were used.

-

Drug Administration: this compound was administered orally twice daily at doses of 1.5, 5, and 15 mg/kg for a specified duration. The data presented in Table 1 corresponds to a total daily dose of 30 mg/kg.

The hyperinsulinemic-euglycemic clamp technique was employed to assess insulin sensitivity. A detailed, generalized protocol for this procedure in rats is as follows:

-

Surgical Preparation: Rats are anesthetized, and catheters are implanted in the jugular vein (for infusions) and the carotid artery (for blood sampling). Animals are allowed to recover for several days.

-

Experimental Setup: Conscious, unrestrained rats are placed in a metabolic cage. The infusion lines are connected to the jugular vein catheter.

-

Basal Period: A baseline blood sample is taken to determine basal glucose and insulin levels.

-

Clamp Procedure:

-

A continuous infusion of human insulin is initiated at a constant rate (e.g., 10 mU/kg/min) to suppress endogenous insulin production and stimulate glucose uptake.

-

A variable infusion of a 20% glucose solution is started and adjusted every 5-10 minutes to maintain the plasma glucose concentration at the basal level (euglycemia).

-

Blood samples are taken from the arterial catheter every 5-10 minutes to monitor plasma glucose levels.

-

-

Steady State: The glucose infusion rate is adjusted until a steady state is reached, where the glucose infusion rate is equal to the glucose uptake by the tissues. This steady-state glucose infusion rate (GIR) is a measure of insulin sensitivity.

-

Plasma Glucose: Blood samples are collected in heparinized tubes and centrifuged to separate the plasma. Plasma glucose concentrations are typically measured using a glucose oxidase method with a commercially available glucose analyzer.

-

Plasma Insulin: Plasma insulin levels are measured using a species-specific radioimmunoassay (RIA) or enzyme-linked immunosorbent assay (ELISA) kit.

The inhibitory activity of this compound on 11β-HSD1 is determined using an in vitro enzyme assay. A general protocol is as follows:

-

Enzyme Source: Recombinant human, rat, or mouse 11β-HSD1 enzyme is used.

-

Substrate: A labeled or unlabeled glucocorticoid precursor (e.g., cortisone) is used as the substrate.

-

Incubation: The enzyme is incubated with the substrate in the presence of various concentrations of the inhibitor (this compound).

-

Detection: The amount of product (e.g., cortisol) formed is quantified using methods such as scintillation counting (for radiolabeled substrates) or liquid chromatography-mass spectrometry (LC-MS).

-

IC50 Calculation: The concentration of the inhibitor that causes 50% inhibition of enzyme activity (IC50) is calculated.

Clinical Development and Future Directions

A Phase 2 clinical trial was initiated by Akros Pharma Inc. to evaluate the efficacy and safety of this compound in patients with type 2 diabetes. However, this trial was subsequently terminated. The reasons for the termination and any data from this study have not been made publicly available.

The preclinical data for this compound in a non-obese model of type 2 diabetes were promising, demonstrating improvements in glycemic control and insulin sensitivity. The mechanism of action, through the selective inhibition of 11β-HSD1 in key metabolic tissues, provides a strong rationale for this therapeutic approach. However, the lack of clinical data makes it difficult to assess the translational potential of these findings. Further research would be necessary to understand the full therapeutic profile and any potential liabilities of this compound in the context of non-obese type 2 diabetes.

Conclusion

This compound is a potent and selective 11β-HSD1 inhibitor that has demonstrated significant preclinical efficacy in a non-obese rat model of type 2 diabetes. It effectively lowered plasma glucose and insulin levels, suggesting an improvement in insulin sensitivity. The detailed experimental protocols provided in this guide offer a framework for the continued investigation of similar compounds. Despite the promising preclinical data, the termination of the Phase 2 clinical trial leaves the clinical utility of this compound for non-obese type 2 diabetes unknown. This technical guide serves as a comprehensive summary of the foundational scientific work on this compound, highlighting both its potential and the unanswered questions that remain.

References

JTT-654: A Novel 11β-HSD1 Inhibitor for the Management of Hypertension and Diabetic Nephropathy

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

JTT-654 is a potent and selective inhibitor of 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1), an enzyme pivotal in the tissue-specific regulation of glucocorticoid activity. Emerging preclinical evidence highlights the therapeutic potential of this compound in ameliorating both hypertension and diabetic nephropathy. This document provides a comprehensive overview of the core scientific principles underlying the action of this compound, detailing its mechanism, summarizing key experimental findings, and outlining the methodologies employed in its preclinical evaluation. The information presented herein is intended to serve as a technical resource for researchers, scientists, and professionals engaged in the discovery and development of novel therapeutics for cardiovascular and renal diseases.

Introduction

The intricate interplay between metabolic dysfunction and cardiovascular disease presents a significant challenge in modern medicine. Hypertension and diabetic nephropathy are two common and often co-existing conditions that contribute substantially to morbidity and mortality worldwide.[1] The renin-angiotensin system (RAS) is a well-established regulator of blood pressure and renal function, with its dysregulation being a key factor in the pathophysiology of these diseases.[2][3] Recent research has uncovered a novel mechanism influencing the RAS, centered on the enzyme 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1).[4][5] This enzyme locally reactivates glucocorticoids, which in turn can stimulate the production of angiotensinogen, the precursor of all angiotensin peptides.[6][7] this compound, a selective inhibitor of 11β-HSD1, has been developed to target this pathway, offering a promising new approach to managing hypertension and its renal complications.[6]

Mechanism of Action of this compound

This compound exerts its therapeutic effects by selectively inhibiting the 11β-HSD1 enzyme. This enzyme is highly expressed in key metabolic tissues, including the liver, adipose tissue, and the kidney.[4][6] Its primary function is the conversion of inactive cortisone to active cortisol (corticosterone in rodents), thereby amplifying local glucocorticoid action.[5][8]

Elevated intracellular glucocorticoid levels have been shown to upregulate the expression of angiotensinogen (AGT), the sole precursor of angiotensin peptides.[6][7] By inhibiting 11β-HSD1, this compound reduces the intracellular concentration of active glucocorticoids in target tissues. This, in turn, suppresses the production of angiotensinogen, leading to a downstream reduction in the activity of the renin-angiotensin system.[6] This mechanism is distinct from traditional RAS inhibitors that target angiotensin-converting enzyme (ACE) or the angiotensin II type 1 receptor (AT1R).

A significant aspect of this compound's mechanism is its independence from insulin-sensitizing effects, as demonstrated by the lack of similar efficacy with the insulin sensitizer pioglitazone in preclinical models.[6] Furthermore, this compound does not appear to affect normotension or the central hypothalamus-pituitary-adrenal (HPA) axis function in normal animals.[6]

References

- 1. mdpi.com [mdpi.com]

- 2. Methylprednisolone-induced hypertension in the rat: evidence against the role of plasma volume changes, vasopressin and renal prostaglandin E2 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Diabetes and others [kidneypathology.com]

- 4. GLUCOCORTICOID-INDUCED HYPERTENSION AND CARDIAC INJURY: EFFECTS OF MINERALOCORTICOID AND GLUCOCORTICOID RECEPTOR ANTAGONISM - PMC [pmc.ncbi.nlm.nih.gov]

- 5. ahajournals.org [ahajournals.org]

- 6. researchgate.net [researchgate.net]

- 7. academic.oup.com [academic.oup.com]

- 8. In a type 2 diabetic nephropathy rat model, the improvement of obesity by a low calorie diet reduces oxidative/carbonyl stress and prevents diabetic nephropathy - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to ABP 654: Preclinical and Clinical Evaluation

Introduction

This technical guide provides a comprehensive overview of the preclinical and clinical data for ABP 654, a biosimilar to the monoclonal antibody ustekinumab. It is important to note that the initial query for "JTT-654" did not yield any results, and it is highly probable that this was a typographical error for ABP 654, which is the focus of this document. ABP 654, like its reference product Stelara® (ustekinumab), is a human immunoglobulin G1 kappa (IgG1κ) monoclonal antibody that targets the p40 subunit of human interleukins-12 (IL-12) and -23 (IL-23).[1][2] This guide is intended for researchers, scientists, and drug development professionals, and will delve into the mechanism of action, preclinical functional similarity studies, and pivotal clinical trial results for ABP 654.

Mechanism of Action: Targeting the IL-12/IL-23 Pathway

Ustekinumab, and by extension its biosimilar ABP 654, exerts its therapeutic effect by disrupting the IL-12 and IL-23 inflammatory pathways. These cytokines are key mediators in the pathogenesis of several immune-mediated inflammatory diseases.[1][2]

-

IL-12 and IL-23 Structure and Function: IL-12 and IL-23 are heterodimeric cytokines that share a common p40 subunit, which is covalently linked to a p35 subunit to form IL-12, or a p19 subunit to form IL-23.[3][4]

-

Receptor Binding and Signaling: IL-12 binds to the IL-12 receptor complex (IL-12Rβ1 and IL-12Rβ2), leading to the differentiation of naive T cells into T helper 1 (Th1) cells and the production of interferon-gamma (IFN-γ).[2][4] IL-23 binds to its receptor complex (IL-12Rβ1 and IL-23R), which promotes the survival and proliferation of T helper 17 (Th17) cells, leading to the secretion of pro-inflammatory cytokines such as IL-17A, IL-17F, and IL-22.[2][4]

-

Inhibition by ABP 654: ABP 654 binds with high affinity to the shared p40 subunit of both IL-12 and IL-23.[2] This binding prevents the cytokines from interacting with the cell surface receptor subunit IL-12Rβ1, thereby neutralizing the downstream signaling cascades of both the Th1 and Th17 pathways.[3][5] This ultimately leads to a reduction in the inflammatory response.[5]

Preclinical Studies

Comprehensive preclinical assessments were conducted to establish the functional similarity between ABP 654 and its reference product, ustekinumab. These studies focused on the in vitro pharmacological effects relevant to the drug's mechanism of action.

In Vitro Functional Similarity Studies

A series of in vitro pharmacology studies were performed using peripheral blood mononuclear cells (PBMCs) from both healthy human donors and patients with Crohn's disease (CD) to compare the inhibitory effects of ABP 654 and ustekinumab on IL-12 and IL-23-mediated signaling.[6][7]

Experimental Protocol: In Vitro Inhibition Assays

The following provides a high-level overview of the experimental methodology for the in vitro functional similarity studies:

-

Cell Isolation: Peripheral blood mononuclear cells (PBMCs) were isolated from whole blood obtained from healthy donors and patients with Crohn's disease using standard density gradient centrifugation.

-

Cell Culture and Stimulation: The isolated PBMCs were cultured in appropriate media and stimulated with recombinant human IL-12 or IL-23 to induce downstream signaling events.

-

Inhibition with ABP 654 and Ustekinumab: The stimulated PBMCs were treated with varying concentrations of either ABP 654 or the ustekinumab reference product.

-

Endpoint Analysis: The inhibitory effects were quantified by measuring key downstream markers, including:

-

STAT3 and STAT4 Phosphorylation: The levels of phosphorylated STAT3 (pSTAT3) and pSTAT4 were measured by flow cytometry to assess the inhibition of the IL-23 and IL-12 signaling pathways, respectively.[6][7]

-

Cytokine Release: The concentrations of IL-17 and IFN-γ in the cell culture supernatants were quantified using enzyme-linked immunosorbent assay (ELISA) to determine the inhibition of Th17 and Th1-mediated responses.[6][7]

-

-

Data Analysis: The half-maximal inhibitory concentrations (IC50) were calculated for both ABP 654 and ustekinumab to compare their potencies.

Quantitative Data from In Vitro Studies

The results of the in vitro studies demonstrated a high degree of functional similarity between ABP 654 and ustekinumab. The IC50 values for the inhibition of IL-23-induced IL-17 release were comparable between the two molecules in both healthy and Crohn's disease donor cells.[6]

Table 1: Inhibition of IL-23-Induced IL-17 Release (IC50 in pM)

| Donor Group | ABP 654 (Mean ± SD) | Ustekinumab (EU) (Mean ± SD) |

| Healthy Donors | 458.7 ± 110.8 | 514.6 ± 48.7 |

| Crohn's Disease Donors | 260.8 ± 88.5 | 256.9 ± 96.8 |

| Data sourced from Dove Medical Press.[6] |

In Vivo Preclinical Studies of Ustekinumab

While specific in vivo preclinical studies for ABP 654 are not publicly available, studies on the reference product, ustekinumab, provide relevant insights. In vivo studies in marmosets with experimental autoimmune encephalomyelitis (EAE), a model for multiple sclerosis, demonstrated the therapeutic potential of ustekinumab.[8] Treatment with ustekinumab delayed the onset and progression of EAE symptoms compared to a vehicle control.[8]

Clinical Trials

The clinical development program for ABP 654 included a pivotal Phase 3 study to demonstrate its efficacy, safety, and immunogenicity compared to ustekinumab in patients with moderate to severe plaque psoriasis.

Phase 3 Clinical Trial: NCT04607980

This was a multicenter, randomized, double-blind, active-controlled, single-transition comparative clinical study.[9][10][11]

Experimental Protocol: NCT04607980 Study Design

-

Study Population: Adult patients (18-75 years) with moderate to severe plaque psoriasis.[9]

-

Randomization: 563 patients were randomized in a 1:1 ratio to receive either ABP 654 or ustekinumab.[12]

-

Treatment Regimen:

-

Initial Treatment Phase (Weeks 0-16): Patients received subcutaneous (SC) injections of either ABP 654 or ustekinumab at weeks 0, 4, and 16. The dose was weight-based: 45 mg for patients ≤ 100 kg and 90 mg for patients > 100 kg.[10][11]

-

Re-randomization at Week 28: Patients who achieved at least a 75% improvement in the Psoriasis Area and Severity Index (PASI 75) were re-randomized. Those initially on ABP 654 continued with ABP 654. Those on ustekinumab were re-randomized to either continue ustekinumab or transition to ABP 654 for the remainder of the 52-week study.[11]

-

-

Primary Efficacy Endpoint: The primary endpoint was the percentage improvement in PASI from baseline to week 12.[11]

-

Secondary Endpoints: Secondary endpoints included other efficacy measures, as well as assessments of safety and immunogenicity.[11]

Clinical Trial Results

The study met its primary efficacy endpoint, demonstrating no clinically meaningful differences between ABP 654 and ustekinumab.[12]

Table 2: Primary Efficacy Endpoint at Week 12

| Treatment Group | Mean Percentage Improvement in PASI (SD) |

| ABP 654 | 81.9 (19.9) |

| Ustekinumab | 81.9 (19.6) |

| Data sourced from the British Journal of Dermatology.[10] |

The point estimate of the mean difference in PASI percentage improvement between the two groups was 0.14, which was well within the prespecified similarity margin.[12]

Safety and Immunogenicity

The safety and immunogenicity profiles of ABP 654 were comparable to those of ustekinumab throughout the 52-week study.[10][11] The transition from ustekinumab to ABP 654 at week 28 did not have any impact on efficacy, safety, or immunogenicity.[10]

Conclusion

The comprehensive preclinical and clinical data for ABP 654 demonstrate its high degree of similarity to the reference product, ustekinumab. In vitro functional assays confirmed that ABP 654 effectively neutralizes the IL-12 and IL-23 signaling pathways with a potency comparable to ustekinumab. The pivotal Phase 3 clinical trial in patients with moderate to severe plaque psoriasis met its primary endpoint, establishing clinical equivalence in terms of efficacy. Furthermore, the safety and immunogenicity profiles of ABP 654 were shown to be comparable to ustekinumab. These findings provide a robust body of evidence supporting ABP 654 as a biosimilar to ustekinumab for the treatment of immune-mediated inflammatory diseases.

References

- 1. go.drugbank.com [go.drugbank.com]

- 2. What is the mechanism of action of Ustekinumab? [synapse.patsnap.com]

- 3. Discovery and mechanism of ustekinumab: A human monoclonal antibody targeting interleukin-12 and interleukin-23 for treatment of immune-mediated disorders - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Frontiers | Research progress of Ustekinumab in the treatment of inflammatory bowel disease [frontiersin.org]

- 5. pharmacyfreak.com [pharmacyfreak.com]

- 6. dovepress.com [dovepress.com]

- 7. trial.medpath.com [trial.medpath.com]

- 8. Ustekinumab - PMC [pmc.ncbi.nlm.nih.gov]

- 9. cdn.clinicaltrials.gov [cdn.clinicaltrials.gov]

- 10. academic.oup.com [academic.oup.com]